

# Vaborbactam MIC Variability: Technical Support Center

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vaborbactam**

Cat. No.: **B611620**

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in **vaborbactam** minimum inhibitory concentration (MIC) results. The information is tailored for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

**Q1:** What is **vaborbactam** and how does it work?

**A1:** **Vaborbactam** is a cyclic boronic acid-based  $\beta$ -lactamase inhibitor.<sup>[1][2][3]</sup> It does not have intrinsic antibacterial activity but functions by protecting  $\beta$ -lactam antibiotics, such as meropenem, from degradation by certain serine  $\beta$ -lactamases.<sup>[4]</sup> **Vaborbactam** is particularly potent against *Klebsiella pneumoniae* carbapenemases (KPCs).<sup>[1][2][5]</sup> The combination of meropenem and **vaborbactam** restores the activity of meropenem against many carbapenem-resistant *Enterobacteriales* (CRE).<sup>[4]</sup>

**Q2:** What are the standard methods for determining **vaborbactam** MIC?

**A2:** The standard reference method for determining the MIC of meropenem-**vaborbactam** is broth microdilution (BMD), as outlined by the Clinical and Laboratory Standards Institute (CLSI).<sup>[6]</sup> During testing, the concentration of **vaborbactam** is typically held constant at 8  $\mu$ g/mL.<sup>[7]</sup> Other methods include agar dilution and disk diffusion.<sup>[7]</sup>

**Q3:** What are the established clinical breakpoints for meropenem-**vaborbactam**?

A3: The clinical breakpoints for meropenem-**vaborbactam** can vary by regulatory agency and the organism being tested. The FDA has recognized the CLSI M100 breakpoints. For Enterobacteriales, the CLSI MIC breakpoints are generally  $\leq 4/8$   $\mu\text{g}/\text{mL}$  for Susceptible, and  $\geq 16/8$   $\mu\text{g}/\text{mL}$  for Resistant.[7][8]

Q4: What are the known resistance mechanisms to meropenem-**vaborbactam**?

A4: Resistance to meropenem-**vaborbactam** in KPC-producing Enterobacteriales is primarily associated with mutations in the outer membrane porin genes, specifically *ompK35* and *ompK36*, which restrict the entry of the drugs into the bacterial cell.[7][9][10] Increased expression of the *blaKPC* gene, leading to higher levels of the KPC enzyme, can also contribute to elevated MICs.[10][11] **Vaborbactam** is not active against metallo- $\beta$ -lactamases (MBLs) like NDM and VIM, or OXA-type carbapenemases.[9][12]

## Troubleshooting Guide

Problem 1: Higher-than-expected meropenem-**vaborbactam** MIC results for KPC-producing isolates.

| Potential Cause                                                                                                                                                          | Troubleshooting Steps                                                                                                                                                |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Porin Mutations: The isolate may have mutations in <i>ompK35</i> or <i>ompK36</i> , reducing permeability to meropenem and vaborbactam. [7][9][10]                       | 1. Sequence the <i>ompK35</i> and <i>ompK36</i> genes to identify any mutations. 2. If porin loss is suspected, consider performing outer membrane protein analysis. |
| Increased <i>blaKPC</i> Gene Copy Number: The isolate may have an increased copy number of the <i>blaKPC</i> gene, leading to hyperproduction of the KPC enzyme.[10][11] | 1. Perform quantitative PCR (qPCR) to determine the relative copy number of the <i>blaKPC</i> gene.                                                                  |
| Presence of Other $\beta$ -Lactamases: The isolate may produce other $\beta$ -lactamases that are not inhibited by vaborbactam.[9][12]                                   | 1. Use molecular methods to screen for other $\beta$ -lactamase genes, particularly those encoding MBLs and OXA-type carbapenemases.                                 |
| Incorrect Vaborbactam Concentration: The fixed concentration of vaborbactam in the assay may be incorrect.                                                               | 1. Verify the preparation and final concentration of vaborbactam in the testing medium. The standard fixed concentration is 8 $\mu\text{g}/\text{mL}$ .[7]           |

Problem 2: Inconsistent or variable MIC results between experiments.

| Potential Cause                                                                                                           | Troubleshooting Steps                                                                                                                                                                                                 |
|---------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inoculum Preparation: Incorrect inoculum density can significantly impact MIC results.                                    | 1. Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before dilution. 2. Verify the final inoculum concentration in the wells is approximately $5 \times 10^5$ CFU/mL.            |
| Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and antibiotic activity. | 1. Strictly adhere to the recommended incubation time (16-20 hours) and temperature ( $35 \pm 2^\circ\text{C}$ ). <a href="#">[13]</a>                                                                                |
| Media Quality: The composition of the Mueller-Hinton Broth (MHB) can influence results.                                   | 1. Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. 2. Ensure the pH of the medium is within the recommended range.                                                                        |
| Quality Control (QC) Failure: The QC strain may be out of the acceptable range, indicating a systemic issue.              | 1. Always include the appropriate QC strain (e.g., <i>K. pneumoniae</i> ATCC BAA-1705) with each batch of tests. 2. If the QC is out of range, investigate all reagents, procedures, and equipment before re-testing. |

## Quantitative Data Summary

Table 1: Meropenem-**Vaborbactam** MIC Distribution against KPC-producing Enterobacteriaceae

| Organism           | Number of Isolates | Meropenem MIC50 ( $\mu\text{g/mL}$ ) | Meropenem MIC90 ( $\mu\text{g/mL}$ ) | Meropenem m MIC50 ( $\mu\text{g/mL}$ ) | Meropenem m MIC90 ( $\mu\text{g/mL}$ ) |
|--------------------|--------------------|--------------------------------------|--------------------------------------|----------------------------------------|----------------------------------------|
| Enterobacteriaceae | 991                | 32                                   | >32                                  | 0.06                                   | 1                                      |

Data from a global surveillance study of KPC-positive clinical isolates. **Vaborbactam** was tested at a fixed concentration of 8  $\mu\text{g}/\text{mL}$ .

Table 2: CLSI Quality Control Ranges for Meropenem-**Vaborbactam**

| Quality Control Strain      | Meropenem-Vaborbactam<br>MIC Range ( $\mu\text{g}/\text{mL}$ ) | Disk Diffusion Zone<br>Diameter Range (mm) |
|-----------------------------|----------------------------------------------------------------|--------------------------------------------|
| E. coli ATCC 25922          | 0.008/8 - 0.06/8                                               | 31 - 37                                    |
| K. pneumoniae ATCC 700603   | 0.015/8 - 0.12/8                                               | 29 - 35                                    |
| P. aeruginosa ATCC 27853    | 0.12/8 - 1/8                                                   | 29 - 35                                    |
| K. pneumoniae ATCC BAA-1705 | 0.008/8 - 0.06/8                                               | 21 - 27                                    |

**Vaborbactam** is at a fixed concentration of 8  $\mu\text{g}/\text{mL}$  for MIC testing. Disk contains 20  $\mu\text{g}$  meropenem and 10  $\mu\text{g}$  **vaborbactam**.

## Experimental Protocols

### Broth Microdilution (BMD) for Meropenem-**Vaborbactam** MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

#### 1. Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Meropenem and **Vaborbactam** powders
- 96-well microtiter plates
- Bacterial isolates and QC strains
- 0.5 McFarland turbidity standard

- Sterile saline or water
- Spectrophotometer or densitometer
- Incubator (35 ± 2°C)

## 2. Preparation of **Vaborbactam** Solution:

- Prepare a stock solution of **vaborbactam**.
- Prepare a working solution of CAMHB containing a fixed concentration of 8 µg/mL of **vaborbactam**. This will be used to dilute the meropenem.

## 3. Preparation of Meropenem Dilutions:

- Prepare a stock solution of meropenem.
- Perform serial two-fold dilutions of meropenem in the CAMHB containing 8 µg/mL **vaborbactam** in the microtiter plates to achieve the desired final concentration range.

## 4. Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well.

## 5. Inoculation and Incubation:

- Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

## 6. Interpretation of Results:

- The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL **vaborbactam**) that completely inhibits visible growth of the organism.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of action of meropenem-**vaborbactam**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for MIC determination.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. academic.oup.com [academic.oup.com]
- 2. Influence of Different Media, Incubation Times, and Temperatures for Determining the MICs of Seven Antifungal Agents against *Paracoccidioides brasiliensis* by Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of the New  $\beta$ -Lactamase Inhibitors Relebactam and Vaborbactam in Combination with  $\beta$ -Lactams against *Mycobacterium abscessus* Complex Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Ins and Outs of Susceptibility Testing for New  $\beta$ -Lactam/ $\beta$ -Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacteriales Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. media.beckmancoulter.com [media.beckmancoulter.com]
- 9. researchgate.net [researchgate.net]
- 10. jmilabs.com [jmilabs.com]
- 11. researchgate.net [researchgate.net]
- 12. VABOMERE (meropenem and vaborbactam)  $\square$  Susceptibility Testing [vabomere.com]
- 13. Pharmacokinetics/Pharmacodynamics of Vaborbactam, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vaborbactam MIC Variability: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b611620#addressing-variability-in-vaborbactam-mic-results>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)